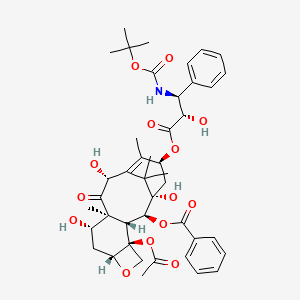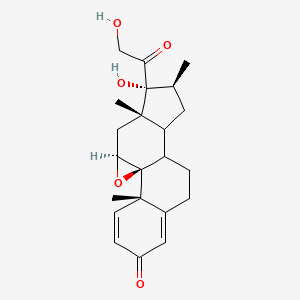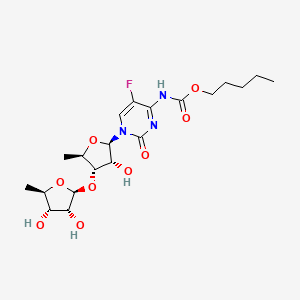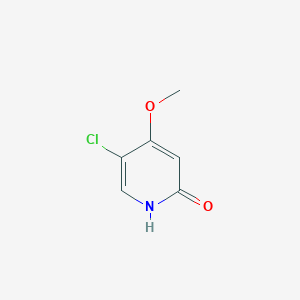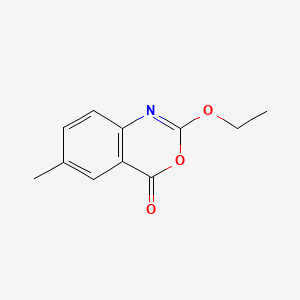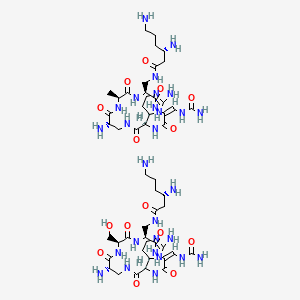
カプレオマイシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capreomycin is an antibiotic primarily used in the treatment of tuberculosis, particularly in cases where the disease is resistant to other treatments. It is a cyclic polypeptide antibiotic produced by the bacterium Streptomyces capreolus. Capreomycin is typically administered in combination with other antibiotics to enhance its efficacy .
作用機序
カプレオマイシンの正確な作用機序は、完全には解明されていません。それは、細菌細胞の70Sリボソームユニットに結合することによってタンパク質合成を阻害すると考えられています。 この結合は、開始複合体の形成を妨げ、ポリソーム形成を阻害し、最終的に細菌に致死的な異常なタンパク質の生成につながります .
6. 類似の化合物との比較
カプレオマイシンは、ビオマイシンなどの他の環状ペプチド抗生物質と構造的に類似しています。カプレオマイシンとビオマイシンはどちらも、多剤耐性株を含む結核菌に対して特に有効です。それらは、23Sリボ核酸ヘリックス69と16Sリボ核酸ヘリックス44を含むリボソームインターフェースに結合する、同様の作用機序を共有しています。 カプレオマイシンは、その特定の結合相互作用と、結核菌の特定の株に対する有効性においてユニークです .
類似の化合物:
- ビオマイシン
- ストレプトマイシン
- アミカシン
- カナマイシン
カプレオマイシンのユニークな特性と、多剤耐性結核の治療における役割は、抗生物質の分野において貴重な化合物となっています。
科学的研究の応用
Capreomycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a second-line treatment for multidrug-resistant tuberculosis. In chemistry, it serves as a model compound for studying the synthesis and modification of cyclic polypeptide antibiotics. In biology, it is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells .
生化学分析
Biochemical Properties
Capreomycin plays a crucial role in inhibiting protein synthesis in bacterial cells. It achieves this by binding to the 70S ribosomal unit, which is essential for protein translation. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are detrimental to bacterial survival. Capreomycin interacts with several biomolecules, including the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA, which it inhibits . This inhibition is critical for its antibacterial activity.
Cellular Effects
Capreomycin exerts significant effects on bacterial cells by disrupting their protein synthesis machinery. This disruption leads to the production of faulty proteins, which ultimately results in bacterial cell death. In addition to its effects on protein synthesis, capreomycin can also influence cell signaling pathways and gene expression. By binding to the ribosomal unit, capreomycin affects the overall cellular metabolism of the bacteria, leading to a decrease in their ability to proliferate and survive .
Molecular Mechanism
The molecular mechanism of capreomycin involves its binding to the 70S ribosomal unit, specifically targeting the 16S rRNA component. This binding inhibits the normal function of the ribosome, preventing the proper translation of mRNA into functional proteins. The production of abnormal proteins is a direct consequence of this inhibition, which is fatal to the bacteria. Additionally, capreomycin’s interaction with the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA further disrupts the bacterial protein synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of capreomycin can vary over time. Studies have shown that capreomycin remains stable and effective over extended periods when stored under appropriate conditions. Its efficacy can diminish if exposed to unfavorable conditions such as extreme temperatures or prolonged exposure to light. Long-term studies have indicated that capreomycin can maintain its antibacterial activity for several months, provided it is stored correctly .
Dosage Effects in Animal Models
The effects of capreomycin in animal models are dose-dependent. At therapeutic doses, capreomycin effectively reduces bacterial load and improves survival rates in infected animals. At higher doses, capreomycin can cause toxic effects, including nephrotoxicity and ototoxicity. These adverse effects are particularly pronounced in animals with pre-existing renal conditions or those receiving prolonged treatment . It is crucial to carefully monitor and adjust dosages to minimize these toxic effects while maintaining therapeutic efficacy.
Metabolic Pathways
Capreomycin is primarily metabolized in the liver, where it undergoes various biochemical transformations. The metabolic pathways involved include oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in the metabolism of capreomycin. These metabolic processes can influence the drug’s efficacy and toxicity, as well as its interaction with other medications .
Transport and Distribution
Capreomycin is transported and distributed within the body through the bloodstream. It is administered parenterally, as it is not absorbed significantly from the gastrointestinal tract. Once in the bloodstream, capreomycin is distributed to various tissues, including the lungs, where it exerts its antibacterial effects. The drug’s distribution is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
Within bacterial cells, capreomycin localizes primarily to the ribosomes, where it exerts its inhibitory effects on protein synthesis. The drug’s targeting signals and post-translational modifications facilitate its localization to the ribosomal units. This specific localization is essential for capreomycin’s antibacterial activity, as it ensures that the drug reaches its intended site of action within the bacterial cell .
準備方法
合成経路と反応条件: カプレオマイシンは、ストレプトマイセス・カプレオルス菌を用いた発酵によって生産されます。発酵プロセスには、収量を最大化するために培地と条件を最適化することが含まれます。 種培養は、ストレプトマイセス・カプレオルスの斜面培養または胞子液を種培地に接種し、特定の条件下で培養することによって調製されます .
工業生産方法: カプレオマイシンの工業生産には、大規模な発酵が含まれます。発酵培地には、通常、コーンスターチ、大豆粕粉、硫酸アンモニウム、コーンスティープリカー、リン酸二水素カリウム、塩化ナトリウムが含まれています。 発酵プロセスは、最適な生育と生産を確保するために、温度、pH、通気を制御した発酵槽で行われます .
化学反応の分析
反応の種類: カプレオマイシンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物を改変して有効性を高めたり、毒性を低下させるために不可欠です。
一般的な試薬と条件: カプレオマイシンに関与する反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の条件は、所望の改変に応じて異なりますが、通常は制御された温度とpHレベルを伴います .
生成される主な生成物: カプレオマイシンに関与する反応から生成される主な生成物には、抗菌作用が強化されたり、副作用が軽減されたりする改変された誘導体が含まれます。 これらの誘導体は、しばしば薬剤耐性株の結核菌に対する有効性について試験されます .
4. 科学研究への応用
カプレオマイシンは、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。医学では、多剤耐性結核の二次治療薬として使用されます。化学では、環状ポリペプチド抗生物質の合成と改変を研究するためのモデル化合物として役立ちます。 生物学では、抗生物質耐性のメカニズムと、抗生物質と細菌細胞との相互作用を研究するために使用されます .
類似化合物との比較
- Viomycin
- Streptomycin
- Amikacin
- Kanamycin
Capreomycin’s unique properties and its role in treating multidrug-resistant tuberculosis make it a valuable compound in the field of antibiotics.
特性
CAS番号 |
11003-38-6 |
|---|---|
分子式 |
C50H88N28O15 |
分子量 |
1321.4 g/mol |
IUPAC名 |
(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b15-9+;16-10+/t11-,12-,13+,14-,16-,18-;11-,12-,13-,14+,15-,18-/m00/s1 |
InChIキー |
VCOPTHOUUNAYKQ-WBTCAYNUSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
異性体SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N.C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |
正規SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N.C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
外観 |
White to Off-White Solid |
Color/Form |
White solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
溶解性 |
Soluble in water as disulfate salt. WHITE TO SLIGHTLY YELLOWISH WHITE, AMORPHOUS POWDER. ODORLESS. FREELY SOL IN WATER. PRACTICALLY INSOL IN MOST ORG SOLVENTS. /STERILE SULFATE SALT/ Practically insol in most org solvents |
同義語 |
Capastat Capostatin Capreomicin Capromycin |
製品の起源 |
United States |
Q1: What is the primary mechanism of action of Capreomycin?
A1: Capreomycin exerts its antibacterial activity by targeting the bacterial ribosome, specifically disrupting the interaction between ribosomal proteins L12 and L10. [, , ] This interaction is crucial for the ribosome's ability to recruit initiation and elongation factors during protein synthesis. By interfering with this interaction, Capreomycin inhibits protein synthesis and ultimately leads to bacterial cell death.
Q2: Does Capreomycin's activity depend on active protein synthesis in bacteria?
A2: Research suggests that Capreomycin's bactericidal activity is indeed dependent on active protein synthesis. Studies have shown that when protein synthesis is blocked by other agents, such as thiostrepton, the bactericidal activity of Capreomycin is significantly reduced. [] This finding further supports the understanding that Capreomycin primarily acts by inhibiting protein synthesis.
Q3: What is the molecular formula and weight of Capreomycin?
A3: Capreomycin is a complex cyclic peptide antibiotic. While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, analysis indicates it is a peptide with an equivalent molecular weight of approximately 740 and an empirical formula of C24-25H51-53N13-14O9-10Cl4 for the tetrahydrochloride form. [] It consists of four unique structural components: IA, IB, IIA, and IIB. []
Q4: What are the structural components of Capreomycin?
A4: Capreomycin comprises four unique structural components: IA, IB, IIA, and IIB. These components are derived from various amino acids, including serine, alanine, 2,3-diaminopropionic acid (Dap), β-lysine, and (2-iminohexahydro-4-pyrimidyl) glycine. [, ]
Q5: Have computational methods been used to study Capreomycin's interactions with its target?
A5: Yes, computational chemistry, specifically density functional theory (DFT) calculations using the molecular fractionation with conjugated caps (MFCC) approach, has been employed to determine the binding energies of Capreomycin with the tuberculosis bacterial ribosome subunits. [] These studies provide valuable insights into the interactions contributing to Capreomycin's activity.
Q6: How does methylation of ribosomal RNA affect Capreomycin susceptibility?
A6: Methylation of specific nucleotides in ribosomal RNA (rRNA) plays a crucial role in Capreomycin susceptibility. The enzyme TlyA is responsible for 2′-O-methylation of nucleotides C1409 in 16S rRNA and C1920 in 23S rRNA. [] Loss of these methylations, often due to inactivation of the tlyA gene, leads to increased resistance to Capreomycin. [, , ] This highlights the importance of rRNA methylation in mediating Capreomycin's binding and inhibitory effects on the ribosome.
Q7: What are the challenges associated with the administration of Capreomycin?
A7: Capreomycin administration presents challenges due to its requirement for repeated intramuscular or intravenous injections, ideally five times per week, to maintain therapeutic levels. [] This mode of administration can be painful and inconvenient for patients.
Q8: Are there ongoing efforts to develop alternative formulations for Capreomycin delivery?
A8: Yes, research is underway to develop improved delivery methods for Capreomycin, aiming to enhance patient compliance and potentially reduce systemic toxicity. One promising approach involves the development of inhaled dry powder formulations of Capreomycin. [, , , ] This delivery method targets the lungs directly, potentially achieving therapeutic lung concentrations with lower doses compared to systemic administration.
Q9: What are the primary mechanisms of resistance to Capreomycin in Mycobacterium tuberculosis?
A9: Resistance to Capreomycin in Mycobacterium tuberculosis is primarily associated with mutations in the rrs gene, encoding 16S rRNA, and the tlyA gene. [, , , ] Mutations in the rrs gene, particularly A1401G and C1402T, are frequently observed in Capreomycin-resistant strains. [, ] The tlyA gene encodes a methyltransferase responsible for modifying rRNA, and its inactivation leads to increased resistance. [, , ]
Q10: Does cross-resistance exist between Capreomycin and other antituberculosis drugs?
A10: Yes, significant cross-resistance exists between Capreomycin and other aminoglycoside antibiotics, such as Kanamycin and Amikacin, as well as the cyclic peptide antibiotic Viomycin. [, , , , ] This cross-resistance is frequently attributed to shared mechanisms of action and overlapping binding sites on the ribosome. Mutations in the rrs gene, particularly the A1401G mutation, are frequently associated with resistance to multiple drugs in this class. [, ]
Q11: What are the main adverse effects associated with Capreomycin treatment?
A11: Capreomycin treatment is associated with significant toxicity concerns, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss). [, , , , , ] These toxicities limit its therapeutic use and require careful monitoring of patients during treatment.
Q12: How does Capreomycin affect electrolyte levels in the body?
A12: Capreomycin treatment can lead to significant electrolyte disturbances, most notably hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium). [, , , ] These electrolyte imbalances can result in various clinical manifestations, including muscle weakness, spasms, and cardiac arrhythmias.
Q13: Does the combination of Capreomycin with other nephrotoxic drugs increase the risk of kidney damage?
A13: Yes, the concurrent use of Capreomycin with other nephrotoxic drugs, particularly tenofovir disoproxil fumarate (TDF)-containing antiretroviral therapy (ART) commonly used in HIV-infected individuals, significantly increases the risk of nephrotoxicity. [] Careful monitoring of kidney function and consideration of alternative ART regimens are crucial in such cases.
Q14: Are there alternative injectable antibiotics for MDR-TB that are considered more effective than Capreomycin?
A14: Yes, recent meta-analysis of patient data suggests that Amikacin and Streptomycin, when used appropriately based on drug susceptibility testing, demonstrate superior efficacy compared to Capreomycin and Kanamycin in treating MDR-TB. [] Therefore, these alternatives should be considered as first-line injectable agents in MDR-TB treatment regimens, reserving Capreomycin for cases where resistance or other factors preclude their use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)
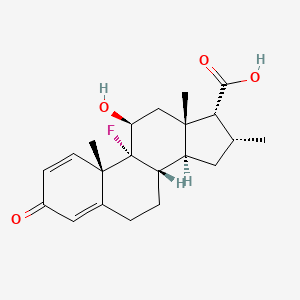

![5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate](/img/structure/B601175.png)
